molecular formula C13H17N3O3 B14377906 N,N-Diethyl-3-(6-methyl-5-nitropyridin-2-YL)prop-2-enamide CAS No. 89862-00-0

N,N-Diethyl-3-(6-methyl-5-nitropyridin-2-YL)prop-2-enamide

Cat. No.: B14377906
CAS No.: 89862-00-0
M. Wt: 263.29 g/mol
InChI Key: QONZQWMGYKPFMQ-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide: is a chemical compound known for its unique structure and properties It belongs to the class of nitropyridines, which are compounds containing a nitro group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide typically involves the reaction of 6-methyl-5-nitropyridin-2-amine with diethylamine and a suitable acylating agent. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Diethyl-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

  • 2-Amino-3-bromo-5-nitropyridine
  • 5-Bromo-3-nitropyridine-2-carbonitrile
  • 2-Bromo-5-chloro-3-nitropyridine

Comparison: N,N-Diethyl-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide is unique due to its specific substitution pattern and the presence of the diethylamide group. This structural uniqueness imparts distinct chemical and biological properties compared to other nitropyridine derivatives .

Properties

CAS No.

89862-00-0

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

N,N-diethyl-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide

InChI

InChI=1S/C13H17N3O3/c1-4-15(5-2)13(17)9-7-11-6-8-12(16(18)19)10(3)14-11/h6-9H,4-5H2,1-3H3

InChI Key

QONZQWMGYKPFMQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C=CC1=NC(=C(C=C1)[N+](=O)[O-])C

Origin of Product

United States

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